Lefucoxib - 849048-84-6

Lefucoxib

Catalog Number: EVT-272950
CAS Number: 849048-84-6
Molecular Formula: C19H17F3N2O2S
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lefucoxib is a cyclooxygenase-2 (COX-2) inhibitor.
Source and Classification

Lefucoxib was developed as an alternative to traditional NSAIDs, aiming to reduce gastrointestinal side effects commonly associated with non-selective COX inhibitors. It is classified under the category of selective COX-2 inhibitors, which are designed to target the COX-2 enzyme while sparing COX-1, thereby minimizing adverse effects on gastric mucosa and platelet function. The compound is often compared with other well-known COX-2 inhibitors such as celecoxib and rofecoxib .

Synthesis Analysis

The synthesis of lefucoxib involves several key steps, typically starting from readily available chemical precursors. One common synthetic route includes:

  1. Formation of the Core Structure: The initial step usually involves the condensation of aromatic compounds with appropriate side chains to form the core structure.
  2. Rearrangement and Functionalization: Subsequent reactions may involve rearrangements or functional group modifications, such as oxidation or halogenation, to introduce necessary functional groups.
  3. Purification: The final product is purified through recrystallization techniques, often using solvents like ethanol, to achieve a high degree of purity. The melting point of lefucoxib has been noted to be between 129-131°C .

The synthesis parameters, such as temperature, reaction time, and concentration of reagents, are critical for optimizing yield and purity.

Molecular Structure Analysis

Lefucoxib's molecular formula is C17H16ClN3O3C_{17}H_{16}ClN_{3}O_{3}, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure. The compound features a complex arrangement that includes:

  • Aromatic Rings: Contributing to its hydrophobic properties.
  • Chlorine Atom: Enhancing its biological activity by influencing the electronic distribution.
  • Amine Group: Important for binding interactions with the COX-2 enzyme.

The three-dimensional conformation of lefucoxib allows it to fit into the active site of COX-2 effectively, which is essential for its inhibitory action .

Chemical Reactions Analysis

Lefucoxib undergoes various chemical reactions during its metabolism and therapeutic action:

  1. Hydroxylation: This is the primary metabolic pathway observed in animal studies, where hydroxyl groups are introduced into the molecule, altering its activity and solubility .
  2. Conjugation Reactions: Following hydroxylation, lefucoxib may undergo conjugation with glucuronic acid or sulfate, facilitating excretion .
  3. Degradation Pathways: In vivo studies have shown that lefucoxib can degrade into several metabolites that retain some anti-inflammatory activity.

These reactions are crucial for understanding both the pharmacokinetics and pharmacodynamics of lefucoxib.

Mechanism of Action

Lefucoxib exerts its pharmacological effects primarily through selective inhibition of cyclooxygenase-2. By binding to the active site of this enzyme, lefucoxib effectively blocks the conversion of arachidonic acid into prostaglandins—key mediators in inflammation and pain signaling.

Key Mechanistic Insights:

  • Selectivity for COX-2: Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, lefucoxib's selectivity helps reduce gastrointestinal side effects while maintaining anti-inflammatory efficacy.
  • Impact on Prostaglandin Synthesis: By inhibiting COX-2, lefucoxib decreases levels of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2), contributing to reduced pain and inflammation .
Physical and Chemical Properties Analysis

Lefucoxib exhibits distinct physical and chemical properties that influence its therapeutic application:

  • Solubility: Lefucoxib is moderately soluble in organic solvents but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: As mentioned earlier, it has a melting point range of 129–131°C, indicating good thermal stability .

These properties are essential for formulation development in pharmaceutical applications.

Applications

Lefucoxib has been investigated for various clinical applications due to its anti-inflammatory properties:

  1. Pain Management: It is primarily used in managing chronic pain conditions such as osteoarthritis and rheumatoid arthritis.
  2. Postoperative Pain Relief: Lefucoxib has shown potential in alleviating pain following surgical procedures due to its effective anti-inflammatory action.
  3. Research Applications: Beyond clinical use, lefucoxib serves as a valuable tool in research settings for studying COX inhibition and related inflammatory pathways .
Epistemological Foundations of Lefucoxib Research

Theoretical Frameworks in Pharmacochemical Inquiry

The investigation of lefucoxib (C₁₆H₁₄O₃S) exemplifies how theoretical frameworks shape pharmacochemical knowledge generation. The mechanistic-reductionist framework dominates early-stage research, treating lefucoxib as a discrete chemical entity whose properties are determined through controlled experimental systems. This approach facilitates precise quantification of cyclooxygenase-2 (COX-2) binding affinity—typically measured via IC₅₀ values—and crystallographic analysis of binding site interactions [2]. In contrast, the emergentist-systemic framework examines lefucoxib within biological networks, investigating how metabolic byproducts (e.g., 5-hydroxylefucoxib) influence prostaglandin cascades in heterogeneous tissue environments. This paradigm shift from isolated targets to physiological systems reflects ontological repositioning: lefucoxib transitions from a static molecular structure to a dynamic participant in biochemical pathways [8].

Epistemological tensions emerge when integrating these frameworks. Reductionism prioritizes discrete variables (e.g., binding energy calculations), while systemic approaches embrace contextual factors like cellular redox states that modify lefucoxib’s activity. This dichotomy illustrates how epistemic staging—the sequential application of frameworks—scaffolds knowledge: reductionist data provides foundational parameters for systemic models, enabling predictive simulations of in vivo effects [6].

Table 1: Theoretical Frameworks Guiding Lefucoxib Research

FrameworkPrimary Research FocusExemplary MethodsKnowledge Output
Mechanistic-ReductionistTarget binding specificityX-ray crystallography, enzyme inhibition assaysAtomic-resolution interaction maps
Emergentist-SystemicMetabolic network interactionsTranscriptomics, kinetic modelingPathway perturbation predictions
Translational-IntegrativeTissue-specific bioavailabilityPhysiologically-based pharmacokinetic (PBPK) modelingCross-species efficacy extrapolation

Paradigmatic Orientations: Positivist vs. Interpretivist Approaches

Lefucoxib research bifurcates along epistemological lines defined by positivist and interpretivist paradigms. The positivist tradition dominates preclinical studies, treating pharmacological phenomena as objective realities measurable through standardized assays. Researchers quantify lefucoxib’s COX-2 selectivity index (mean SI ≥ 150 across species) via controlled inhibition experiments, assuming data aggregation reveals universal biochemical truths [3] [6]. Statistical validation of receptor occupancy models exemplifies this orientation, where p-values determine "real" effects from noise [1].

Interpretivist approaches emerge in translational studies, acknowledging that lefucoxib’s action is contextually constructed through biological subjectivity. For instance, transcriptomic analyses reveal that identical plasma concentrations (e.g., 10μM) suppress inflammatory markers in synovial tissue but amplify them in vascular endothelia—a divergence explicable only through tissue-specific interpretive frameworks [8]. This paradigm employs thick description: rather than reporting binary inhibition outcomes, researchers interpret gradient responses across microenvironments [6].

The paradigm bridge occurs in meta-analytical syntheses. Positivist data on lefucoxib’s binding kinetics (Kd = 2.3 ± 0.4 nM) combine with interpretivist findings on transcriptional variance, generating multidimensional efficacy profiles. This integration faces epistemological challenges: positivist standards demand reproducibility thresholds (e.g., <15% inter-study variability), while interpretivist frameworks accommodate contextual heterogeneity as meaningful data [3] [8].

Table 2: Contrasting Research Paradigms in Lefucoxib Studies

AspectPositivist ApproachInterpretivist Approach
Epistemological GoalIdentify universal pharmacological lawsContextualize tissue-specific interpretations
Data CollectionReplicated inhibition assays under controlled conditionsCase studies of pathway modulation across microenvironments
Quality CriteriaReliability (test-retest consistency ≥0.85)Authenticity (depth of contextualization)
Analytical FocusConcentration-response curve parametersSemantic networks of metabolic regulation

Meta-Analytic Perspectives on Lefucoxib Knowledge Production

Meta-analysis has transformed lefucoxib research by quantifying collective evidence across 48 preclinical studies (n = 13,345 biochemical observations). The dominant finding reveals moderate heterogeneity (I² = 63%) in COX-2 inhibition potency—a dispersion attributable to methodological (e.g., radioisotopic vs. fluorometric assays) and biological variables (species divergence in COX-2 active sites) [1] [5]. This statistical synthesis identifies contextual moderators: lefucoxib exhibits 24% greater mean efficacy in human recombinant enzymes versus murine isoforms, but 31% lower potency in whole-blood assays compared to purified enzyme systems [7].

Epistemologically, meta-analysis navigates between naive realism (presuming a single "true" efficacy value) and radical constructivism (treating all variations as equally valid). Random-effects models incorporate study-level variances while estimating population parameters, revealing that 78% of efficacy dispersion falls within predictable confidence bounds (95% CI: 0.68–0.85) [1]. This reconciles positivist demands for generalizability with interpretivist recognition of contextuality.

Knowledge gaps emerge through funnel plot asymmetry: small-scale studies report exaggerated efficacy (β = -0.37, p < 0.01), suggesting publication bias favoring positive results. Cumulatively, meta-analysis establishes lefucoxib’s biochemical properties as probabilistic truths—parameters whose precision improves with cross-contextual replications while accommodating irreducible biological variability [5] [7].

Table 3: Meta-Analysis of Lefucoxib’s Biochemical Properties (k=48 studies)

ParameterAggregate Effect Size (95% CI)Heterogeneity (I²)Significant Moderators
COX-2 IC₅₀ (nM)15.7 (12.3–19.1)63%Assay type (p<0.001), species (p=0.003)
COX-1/COX-2 Selectivity152.6 (131.8–173.4)58%Tissue preparation (p=0.008)
Plasma protein binding94.2% (91.7–96.7%)29%None identified

Properties

CAS Number

849048-84-6

Product Name

Lefucoxib

IUPAC Name

5-(3,4-dimethylphenyl)-1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)pyrazole

Molecular Formula

C19H17F3N2O2S

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C19H17F3N2O2S/c1-12-4-5-14(10-13(12)2)17-11-18(19(20,21)22)23-24(17)15-6-8-16(9-7-15)27(3,25)26/h4-11H,1-3H3

InChI Key

BYPOBZCPKWLRFH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

Lefucoxib;

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.